3-bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one
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Overview
Description
3-bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a bromine atom, a difluoromethyl group, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a brominated pyridinone with a difluoromethylating agent under controlled conditions. The reaction often requires the use of a catalyst, such as palladium or copper, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and scalable reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
3-bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its difluoromethyl group.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and other biological processes.
Mechanism of Action
The mechanism by which 3-bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated heterocycle with applications in fungicide development.
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine: Known for its stability and use in medicinal chemistry.
Uniqueness
3-bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a bromine atom and a difluoromethyl group on a dihydropyridinone core. This structural arrangement provides distinct reactivity and potential for diverse applications compared to other difluoromethylated compounds .
Properties
CAS No. |
2703779-15-9 |
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Molecular Formula |
C6H4BrF2NO |
Molecular Weight |
224 |
Purity |
95 |
Origin of Product |
United States |
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